2-(1H-imidazol-1-yl)benzonitrile
Overview
Description
The compound 2-(1H-imidazol-1-yl)benzonitrile is a derivative of the imidazole family, which is a class of heterocyclic aromatic organic compounds. Imidazole derivatives are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and material science. The imidazole ring is a five-membered planar ring with two nitrogen atoms at non-adjacent positions. This structure is crucial for the chemical and physical properties of the compounds, as well as their reactivity and interaction with biological systems.
Synthesis Analysis
The synthesis of imidazole derivatives often involves the formation of the imidazole ring or functionalization of pre-existing imidazole compounds. For instance, the synthesis of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole involves N-alkylation of 2-(pyridin-2-yl)-1H-benzo[d]imidazole, indicating a stepwise approach to building the desired structure . Similarly, the synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved through a four-component cyclocondensation, demonstrating the versatility of synthetic methods available for imidazole derivatives . A catalyst-free synthesis approach has also been developed for the construction of 1,2,4,5-tetrasubstituted imidazoles, highlighting the advancements in efficient and environmentally friendly synthetic techniques .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of the imidazole ring, which can be substituted at various positions to yield a wide array of compounds with different properties. X-ray crystallography is a common technique used to determine the solid-state structure of these compounds, providing detailed information about their geometry and conformation . Quantum chemical calculations, such as density functional theory (DFT), are also employed to predict and understand the molecular and spectroscopic features of imidazole derivatives .
Chemical Reactions Analysis
Imidazole derivatives participate in various chemical reactions, which are essential for their functionalization and application. For example, the synthesis of metallophthalocyanines substituted with 1H-benzoimidazol-2-ylsulfanyl groups involves the use of phthalonitrile derivatives, indicating the reactivity of the imidazole moiety towards the formation of complex structures . The reactivity of imidazole derivatives is also exploited in the design of selective farnesyltransferase inhibitors, where the imidazole ring is incorporated into the inhibitor structure to enhance biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as photoluminescence, fluorescence, and electrochemical behavior, are closely related to their molecular structure. For instance, a zinc complex based on a benzoimidazole derivative exhibits yellow-green luminescence, which could be leveraged for applications in imaging or light-emitting devices . The fluorescence study of benzimidazol-2-aminonicotinonitrile and -2-aminoisophthalonitrile hybrids reveals intense blue fluorescence with high quantum yield, suggesting their potential use in fluorescent materials . The optical and electrochemical properties of benzo[d]imidazole derivatives are also of interest, with studies showing good fluorescence-emitting ability and strong blue emission in solution and solid state .
Scientific Research Applications
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Crystal Structure Analysis
- Field: Crystallography
- Application: The compound 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, which is structurally similar to 2-(1H-imidazol-1-yl)benzonitrile, has been used in crystal structure analysis .
- Method: The compound was synthesized by a condensation reaction of benzimidazole and 2-(bromomethyl) benzonitrile in acetonitrile followed by a hydrolysis process .
- Results: The benzimidazole ring system was found to be inclined to the benzene ring by 78.04 (10) degrees. The crystal structure features O—H N and C—H O hydrogen bonding and C—H and – interactions .
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Pharmaceutical Applications
- Field: Pharmaceutical Chemistry
- Application: Imidazole and its derivatives show a broad range of biological activities such as antibacterial, antimicrobial, antifungal, anticancer, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, and ulcerogenic activities .
- Method: Various synthetic routes have been used to produce imidazole and its derivatives .
- Results: There are many commercially available drugs in the market which contain the imidazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
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Synthesis of Cyanobenzyl Compounds
- Field: Organic Chemistry
- Application: Cyanobenzyl compounds, which can be synthesized from 2-(1H-imidazol-1-yl)benzonitrile, are used as intermediates in the synthesis of species that possess significant pharmaceutical properties .
- Method: The compound 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, which is structurally similar to 2-(1H-imidazol-1-yl)benzonitrile, was synthesized by a condensation reaction of benzimidazole and 2-(bromomethyl) benzonitrile in acetonitrile followed by a hydrolysis process .
- Results: The synthesized compound can be used to construct coordination polymers with different metal ions .
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Antimicrobial Activities
- Field: Microbiology
- Application: Imidazole derivatives show antimicrobial activities .
- Method: Various synthetic routes have been used to produce imidazole and its derivatives .
- Results: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
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Chemical Synthesis
- Field: Organic Chemistry
- Application: 2-(1H-imidazol-1-yl)benzonitrile can be used as a starting material in the synthesis of various organic compounds .
- Method: The specific synthetic route would depend on the target compound .
- Results: The synthesized compounds can be used in various fields such as pharmaceuticals, agrochemicals, and materials science .
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Material Science
- Field: Material Science
- Application: Imidazole and its derivatives can be used in the development of new materials .
- Method: Imidazole derivatives can be incorporated into polymers to improve their properties .
- Results: The resulting materials can have improved thermal stability, mechanical properties, and chemical resistance .
Safety And Hazards
“2-(1H-imidazol-1-yl)benzonitrile” is harmful if swallowed, in contact with skin, and if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapours/spray. Wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
2-imidazol-1-ylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKBJOSIVSQUBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20948213 | |
Record name | 2-(1H-Imidazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20948213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-1-yl)benzonitrile | |
CAS RN |
25373-49-3 | |
Record name | Benzonitrile, o-imidazol-1-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025373493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1H-Imidazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20948213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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